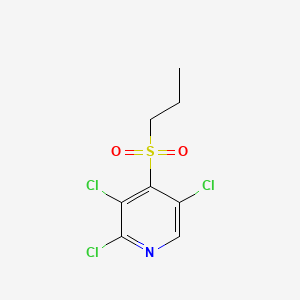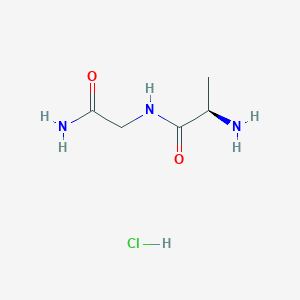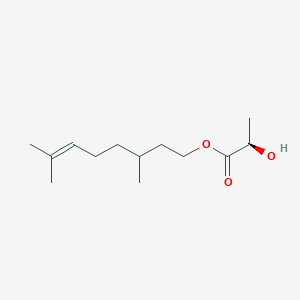
3,7-Dimethyloct-6-en-1-yl (2R)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citronellyl-®-lactate is an ester compound derived from citronellol and lactic acid. It is a member of the terpenoid family, which is known for its diverse range of biological activities and applications in various industries. This compound is particularly valued for its pleasant fragrance and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Citronellyl-®-lactate can be synthesized through the esterification of citronellol with lactic acid. This reaction is typically catalyzed by immobilized lipases, such as those from Thermomyces lanuginosus or Candida antarctica . The reaction conditions often involve a temperature of around 35°C and a molar ratio of 1:1 between the acid and alcohol . The reaction can achieve high yields (80-100%) within a few hours .
Industrial Production Methods: In an industrial setting, the production of citronellyl-®-lactate may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of biocatalysts, such as immobilized lipases, is preferred due to their high specificity and reusability . The process may also involve solvent-free systems to reduce environmental impact and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions: Citronellyl-®-lactate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Esterification: Catalyzed by immobilized lipases, typically at 35°C with a 1:1 molar ratio of acid to alcohol.
Hydrolysis: Can be catalyzed by acids or bases, leading to the formation of citronellol and lactic acid.
Oxidation: May involve reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Can be achieved using hydrogenation catalysts like palladium on carbon, converting the ester to its corresponding alcohol.
Major Products:
Hydrolysis: Citronellol and lactic acid.
Oxidation: Citronellal or other oxidized derivatives.
Reduction: Citronellyl alcohol.
Aplicaciones Científicas De Investigación
Citronellyl-®-lactate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and insect-repellent properties.
Mecanismo De Acción
The mechanism of action of citronellyl-®-lactate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Insect-Repellent Properties: It interferes with the olfactory receptors of insects, deterring them from approaching treated surfaces.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reactive oxygen species, reducing inflammation and oxidative stress.
Comparación Con Compuestos Similares
Citronellyl-®-lactate can be compared with other similar compounds, such as citronellol, citronellal, and geraniol:
Citronellol: Both compounds share similar fragrance properties, but citronellyl-®-lactate has a more stable ester structure.
Citronellal: Citronellal is an aldehyde, whereas citronellyl-®-lactate is an ester. Citronellal is more reactive and prone to oxidation.
Geraniol: Geraniol is an alcohol with a similar structure to citronellol.
Propiedades
Número CAS |
211238-85-6 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-enyl (2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C13H24O3/c1-10(2)6-5-7-11(3)8-9-16-13(15)12(4)14/h6,11-12,14H,5,7-9H2,1-4H3/t11?,12-/m1/s1 |
Clave InChI |
YTDFICAIKNPZRO-PIJUOVFKSA-N |
SMILES isomérico |
C[C@H](C(=O)OCCC(C)CCC=C(C)C)O |
SMILES canónico |
CC(CCC=C(C)C)CCOC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
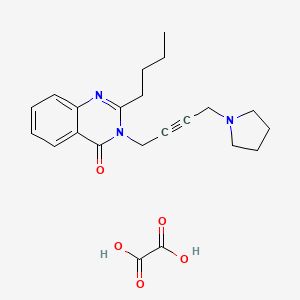
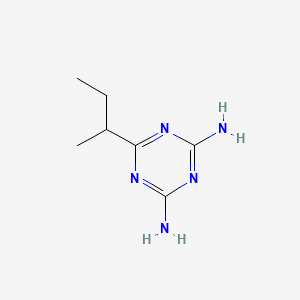
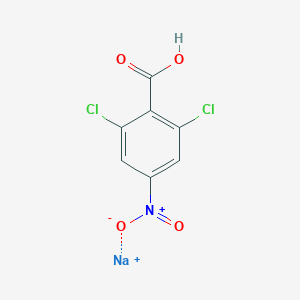
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
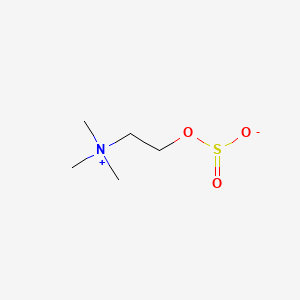

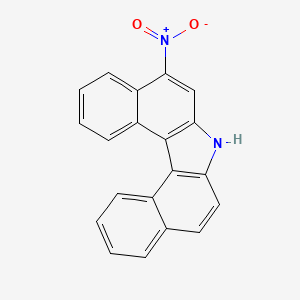
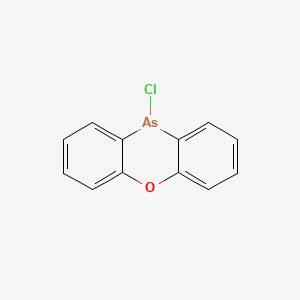
![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)
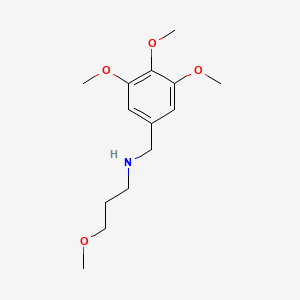
![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
